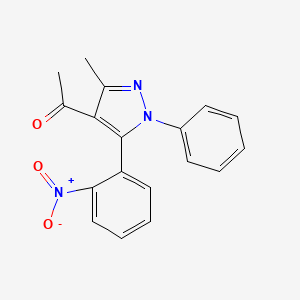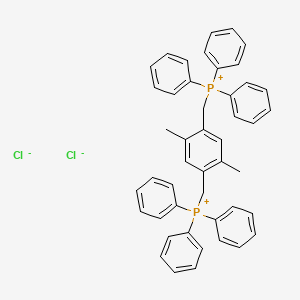
((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride is a complex organic compound known for its unique structure and versatile applications. This compound features a central phenylene ring substituted with dimethyl groups and linked to triphenylphosphonium moieties via methylene bridges. The chloride ions balance the positive charges on the phosphonium groups, making it a stable salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,5-dimethyl-1,4-dibromobenzene and triphenylphosphine.
Reaction Conditions: The dibromobenzene undergoes a nucleophilic substitution reaction with triphenylphosphine in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Formation of Intermediate: This reaction forms an intermediate bis(triphenylphosphonium) compound.
Quaternization: The intermediate is then treated with methyl chloride to quaternize the phosphonium groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the phosphonium groups back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Compounds with different nucleophiles replacing the chloride ions.
科学的研究の応用
Chemistry
In chemistry, ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of various phosphonium salts and ylides.
Biology
In biological research, this compound is explored for its potential as a mitochondrial targeting agent. The triphenylphosphonium moiety facilitates the delivery of bioactive molecules to mitochondria, aiding in the study of mitochondrial functions and disorders.
Medicine
In medicine, the compound is investigated for its role in drug delivery systems. Its ability to target specific cellular components makes it a candidate for delivering therapeutic agents to diseased cells, particularly in cancer treatment.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique structure imparts desirable properties to these materials, enhancing their performance.
作用機序
The mechanism by which ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride exerts its effects involves the interaction of its phosphonium groups with biological membranes. The positively charged phosphonium groups facilitate the compound’s uptake by cells, particularly mitochondria, due to the negative membrane potential. Once inside the mitochondria, the compound can deliver bioactive molecules or exert its own biological effects by interacting with mitochondrial proteins and pathways.
類似化合物との比較
Similar Compounds
- (2,5-Dibutoxy-1,4-phenylene)bis(methylene)bis(triphenylphosphonium) bromide
- (1,1′-Biphenyl)-4,4′-diylbis(methylene)bis(triphenylphosphonium) chloride
Uniqueness
((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride stands out due to its specific substitution pattern on the phenylene ring, which influences its reactivity and interaction with biological systems. The dimethyl groups provide steric hindrance, affecting the compound’s stability and reactivity compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
特性
分子式 |
C46H42Cl2P2 |
|---|---|
分子量 |
727.7 g/mol |
IUPAC名 |
[2,5-dimethyl-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dichloride |
InChI |
InChI=1S/C46H42P2.2ClH/c1-37-33-40(36-48(44-27-15-6-16-28-44,45-29-17-7-18-30-45)46-31-19-8-20-32-46)38(2)34-39(37)35-47(41-21-9-3-10-22-41,42-23-11-4-12-24-42)43-25-13-5-14-26-43;;/h3-34H,35-36H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
QKHUTPPMEVASBC-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


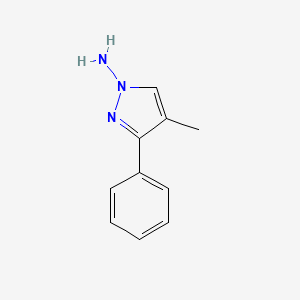
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
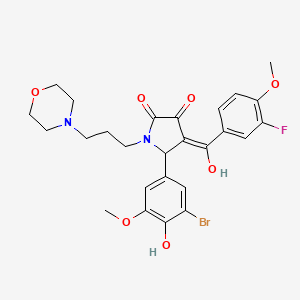


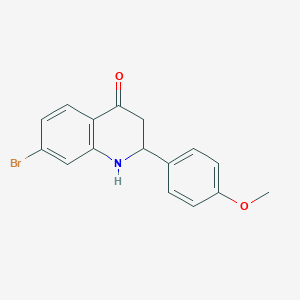


![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
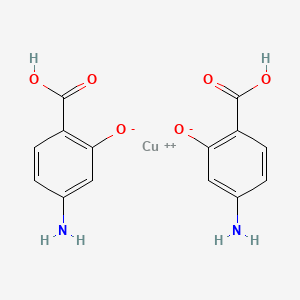
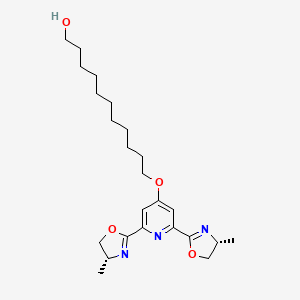
![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)
